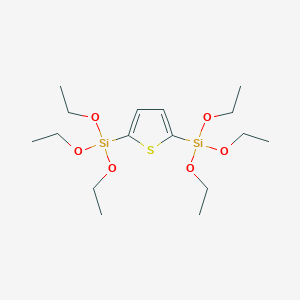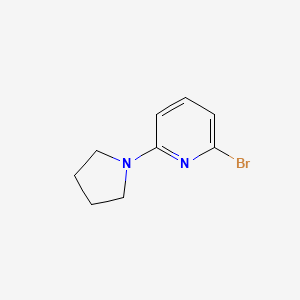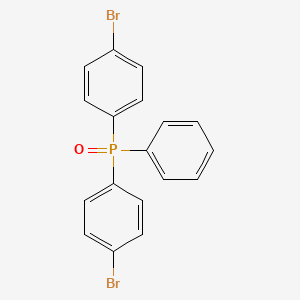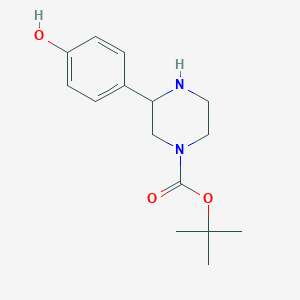
2-Amino-1-(thiophen-3-yl)ethan-1-ol
Vue d'ensemble
Description
2-Amino-1-(thiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NOS. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethan-1-ol group with an amino substituent.
Applications De Recherche Scientifique
2-Amino-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Orientations Futures
Mécanisme D'action
Target of Action
It’s structurally similar to ulotaront (sep-363856), a trace-amine associated receptor 1 (taar1) agonist . TAAR1 is a G-protein-coupled receptor (GPCR) expressed in cortical, limbic, and midbrain monoaminergic regions .
Mode of Action
If we consider its structural similarity to ulotaront, it might interact with taar1, leading to the modulation of dopaminergic, serotonergic, and glutamatergic circuitry .
Biochemical Pathways
Based on the potential taar1 agonism, it may influence the signaling pathways associated with dopamine, serotonin, and glutamate neurotransmission .
Result of Action
If it acts similarly to ulotaront, it might have potential therapeutic effects in conditions like schizophrenia by modulating monoaminergic neurotransmission .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(thiophen-3-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzymes, altering their activity and subsequently affecting metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in the levels of certain metabolites . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific transporters and subsequently distributed to various cellular compartments . These interactions determine its availability and effectiveness in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding its subcellular localization helps elucidate its role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate aldehyde to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. For example, the use of metal catalysts and controlled reaction temperatures can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(thiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Amino-3-(thiophen-2-yl)propanoic acid: A compound with a similar structure but different substituents.
Thiophene-3-ethanol: A related compound with an ethanol group instead of an ethan-1-ol group.
Uniqueness: 2-Amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-amino-1-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNYEOWLVWVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588024 | |
| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102090-45-9 | |
| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


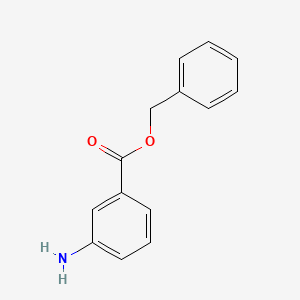

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)



